molecular formula C7H2Cl2FN B173952 2,6-Dichloro-3-fluorobenzonitrile CAS No. 136514-16-4

2,6-Dichloro-3-fluorobenzonitrile

Cat. No.: B173952
CAS No.: 136514-16-4
M. Wt: 190 g/mol
InChI Key: YOXSSLGLBOIPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-fluorobenzonitrile (C₇H₂Cl₂FN) is a halogenated aromatic nitrile featuring chlorine atoms at the 2- and 6-positions, a fluorine atom at the 3-position, and a cyano group at the 1-position. It is synthesized via ammoxidation of 2,6-dichloro-3-fluorotoluene under controlled conditions (200–400°C, with ammonia and oxygen), followed by separation from its isomer, 2,4-dichloro-5-fluorobenzonitrile, via fractional distillation or crystallization . This compound serves as a critical intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its electronic and steric properties, which enhance reactivity in cross-coupling and nucleophilic substitution reactions .

Properties

IUPAC Name

2,6-dichloro-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXSSLGLBOIPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2,4-Dichloro-5-fluorobenzonitrile

  • Structure: Chlorine at 2- and 4-positions, fluorine at 5-position, cyano group at 1-position.
  • Synthesis : Co-produced with 2,6-dichloro-3-fluorobenzonitrile during ammoxidation; separated via crystallization .
  • Applications : Similar to the target compound but with distinct reactivity due to altered halogen positioning. The 2,4-dichloro-5-fluoro isomer may exhibit different regioselectivity in Suzuki-Miyaura couplings, impacting drug intermediate synthesis .

Halogen-Substituted Analogs

a) 2,6-Dichlorobenzonitrile (C₇H₃Cl₂N)
  • Structure : Lacks fluorine; chlorine at 2- and 6-positions.
  • Properties : Reduced electron-withdrawing effects compared to the fluorinated analog, leading to lower stability in hydrolysis or oxidation reactions.
  • Applications : Primarily used in industrial polymer stabilizers and corrosion inhibitors .
b) 2,6-Difluorobenzonitrile (C₇H₃F₂N)
  • Structure : Fluorine at 2- and 6-positions instead of chlorine.
  • Properties : Higher electronegativity of fluorine enhances resistance to nucleophilic attack but reduces steric bulk compared to chlorine.
  • Applications : Preferred in electronic materials for dielectric properties .

Complex Derivatives

a) 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile (C₁₁H₆BrF₆NO₂)
  • Structure : Bromine at 3-position, trifluoroethoxy groups at 2- and 6-positions.
  • Synthesis : Multi-step process involving etherification and bromination.
  • Applications : Specialized research applications (e.g., kinase inhibitors in oncology) due to steric hindrance from trifluoroethoxy groups, which modulate binding affinity .
b) 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (C₈H₂Cl₂FNO₂)
  • Structure : Carboxylic acid group replaces the nitrile’s hydrogen.
  • Properties : Increased water solubility and acidity (pKa ~2.5) enable salt formation for drug formulations.
  • Applications: Intermediate in prodrug synthesis (e.g., nonsteroidal anti-inflammatory agents) .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Synthesis Method Key Applications Reference
This compound C₇H₂Cl₂FN 2-Cl, 6-Cl, 3-F, CN Ammoxidation Pharma/agrochemical intermediate
2,4-Dichloro-5-fluorobenzonitrile C₇H₂Cl₂FN 2-Cl, 4-Cl, 5-F, CN Ammoxidation + separation Similar to above
2,6-Dichlorobenzonitrile C₇H₃Cl₂N 2-Cl, 6-Cl, CN Unspecified Polymer stabilizers
2,6-Difluorobenzonitrile C₇H₃F₂N 2-F, 6-F, CN Halogen exchange Electronic materials
3-Bromo-2,6-bis(trifluoroethoxy)benzonitrile C₁₁H₆BrF₆NO₂ 3-Br, 2-OCH₂CF₃, 6-OCH₂CF₃, CN Multi-step synthesis Oncology research
2,4-Dichloro-3-cyano-5-fluorobenzoic acid C₈H₂Cl₂FNO₂ 2-Cl, 4-Cl, 5-F, CN, COOH Nitrile oxidation Prodrug synthesis

Key Findings

  • Substituent Effects : Fluorine enhances electronic withdrawal but reduces steric bulk compared to chlorine, while bromine and trifluoroethoxy groups introduce steric hindrance and alter solubility.
  • Synthesis Efficiency : The ammoxidation route for this compound avoids costly bromine/CCl₄-based methods, making it industrially favorable .
  • Application Specificity : The target compound’s balanced halogenation optimizes it for agrochemicals, whereas derivatives like the benzoic acid analog or bromo-trifluoroethoxy compound cater to niche pharmaceutical needs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.